N-Benzyl-N-(methanesulfonyl)benzamide
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Overview
Description
N-Benzyl-N-(methanesulfonyl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzyl group, a methanesulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(methanesulfonyl)benzamide typically involves the reaction of benzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3\text{SO}_2)\text{C}_6\text{H}_5 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(methanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methanesulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-N-(methanesulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(methanesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the activity of tyrosinase by binding to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin . This inhibition can be useful in the treatment of hyperpigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: Lacks the methanesulfonyl group and has different chemical properties and applications.
N-Benzyl-4-sulfamoyl-benzamide: Contains a sulfamoyl group instead of a methanesulfonyl group, leading to different biological activities.
Uniqueness
N-Benzyl-N-(methanesulfonyl)benzamide is unique due to the presence of both benzyl and methanesulfonyl groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit tyrosinase distinguishes it from other benzamide derivatives.
Properties
CAS No. |
175879-79-5 |
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Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-benzyl-N-methylsulfonylbenzamide |
InChI |
InChI=1S/C15H15NO3S/c1-20(18,19)16(12-13-8-4-2-5-9-13)15(17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
LCCBMLBFKIAZHU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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